molecular formula C12H18N2O2 B13805211 3'-Allyl-1'-methylcyclohexanespiro-5'-hydantoin CAS No. 884-71-9

3'-Allyl-1'-methylcyclohexanespiro-5'-hydantoin

Cat. No.: B13805211
CAS No.: 884-71-9
M. Wt: 222.28 g/mol
InChI Key: DRACLKJSHZFAEF-UHFFFAOYSA-N
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Description

3-Allyl-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C11H16N2O2. It is known for its unique spirocyclic structure, which consists of a diazaspirodecane core with an allyl and a methyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an allyl amine with a suitable diketone in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

3-Allyl-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor for industrial chemicals

Mechanism of Action

The mechanism of action of 3-Allyl-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allyl-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

CAS No.

884-71-9

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

1-methyl-3-prop-2-enyl-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C12H18N2O2/c1-3-9-14-10(15)12(13(2)11(14)16)7-5-4-6-8-12/h3H,1,4-9H2,2H3

InChI Key

DRACLKJSHZFAEF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC=C

Origin of Product

United States

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